molecular formula C26H29FN6O2 B11424557 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B11424557
M. Wt: 476.5 g/mol
InChI Key: IQZKHIJETSKYTJ-UHFFFAOYSA-N
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Description

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components which include a fluorophenyl group and a piperazine ring. These features make it a candidate for various pharmacological studies and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-fluorophenylpiperazine with a suitable alkylating agent to introduce the methyl group. This is followed by the condensation with a purine derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.

Scientific Research Applications

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of a purine core with a fluorophenyl-piperazine moiety. This structural uniqueness may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H29FN6O2

Molecular Weight

476.5 g/mol

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H29FN6O2/c1-18-7-6-8-19(15-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-10-5-4-9-20(21)27/h4-10,15H,11-14,16-17H2,1-3H3

InChI Key

IQZKHIJETSKYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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